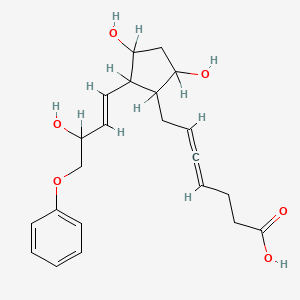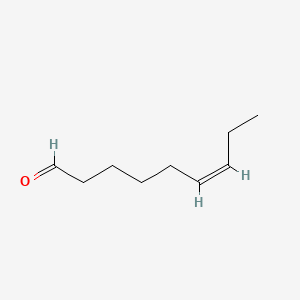
cis-6-Nonenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-6-Nonenal: is an organic compound with the molecular formula C₉H₁₆O. It is a monounsaturated fatty aldehyde, characterized by a double bond in the cis configuration at the sixth carbon atom. This compound is known for its distinctive melon-like odor and is a significant component in the aroma profile of cucumbers and melons .
Mecanismo De Acción
Target of Action
The primary target of cis-6-Nonenal is the olfactory receptors in humans and animals . It is a volatile compound that contributes to the aroma of various fruits, particularly muskmelons . The interaction with these receptors triggers a sensory response, leading to the perception of a specific flavor or aroma.
Mode of Action
This compound interacts with olfactory receptors by binding to specific sites on these proteins . This binding event triggers a signal transduction pathway, leading to the generation of a nerve impulse that is transmitted to the brain. The brain interprets this signal as a specific smell or taste.
Biochemical Pathways
This compound is thought to be biosynthesized from γ-linolenic acid, catalyzed by a lipoxygenase . The lipoxygenase converts alkene groups into hydroperoxides, which are then cleaved by hydroperoxide lyase into the corresponding cis-aldehydes . This pathway is consistent with the observation that the odor of muskmelons requires exposure to air .
Pharmacokinetics
It is then distributed throughout the body, metabolized (likely via oxidation and conjugation reactions), and excreted .
Result of Action
The molecular and cellular effects of this compound action primarily involve the sensory perception of aroma. Upon inhalation or ingestion, this compound can contribute to the overall flavor profile of a food or beverage, imparting a characteristic aroma . In high concentrations, it may have an impact on the overall taste and acceptability of food.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other volatile compounds can affect the perception of its aroma. Additionally, factors such as temperature, pH, and light exposure can influence its stability and rate of degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cis-6-Nonenal can be synthesized through the catalytic hydrogenation of 6-nonynal diethyl acetal, followed by hydrolysis. The catalytic hydrogenation typically involves the use of a platinum catalyst . Another method involves the reaction between sodium ethanolate and an alkyne to form 6-nonynal diethyl acetal, which is then hydrogenated and hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale, ensuring the purity and consistency required for its use in various applications, particularly in the fragrance and flavor industries .
Análisis De Reacciones Químicas
Types of Reactions: Cis-6-Nonenal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium or platinum.
Major Products:
Oxidation: Produces nonanoic acid.
Reduction: Produces cis-6-nonen-1-ol.
Addition Reactions: Depending on the reagent, products can include various substituted nonanals
Aplicaciones Científicas De Investigación
Cis-6-Nonenal has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of aldehydes and their reactions.
Biology: Investigated for its role in the aroma profile of fruits and its biological activity in plants.
Medicine: Studied for its potential effects on human health, particularly in relation to its presence in certain foods.
Industry: Widely used in the fragrance and flavor industries to impart melon and cucumber notes to products
Comparación Con Compuestos Similares
Trans-6-Nonenal: Another isomer of 6-Nonenal, differing in the configuration of the double bond.
2-Nonenal: An isomer with the double bond at the second carbon atom.
Trans,cis-2,6-Nonadienal: A related compound with two double bonds.
Uniqueness: Cis-6-Nonenal is unique due to its specific double bond configuration, which imparts a distinct melon-like odor. This makes it particularly valuable in the fragrance and flavor industries, where it is used to create authentic melon and cucumber notes .
Propiedades
Número CAS |
2277-19-2 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
non-6-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3 |
Clave InChI |
RTNPCOBSXBGDMO-UHFFFAOYSA-N |
SMILES |
CCC=CCCCCC=O |
SMILES isomérico |
CC/C=C\CCCCC=O |
SMILES canónico |
CCC=CCCCCC=O |
Densidad |
0.843-0.855 (20°) |
Key on ui other cas no. |
2277-19-2 |
Descripción física |
Liquid colourless to pale yellow liquid with a melon-like odou |
Pictogramas |
Irritant |
Solubilidad |
soluble in alcohol, essential oils; insoluble in wate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


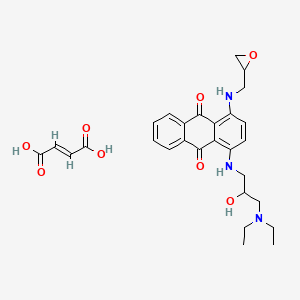
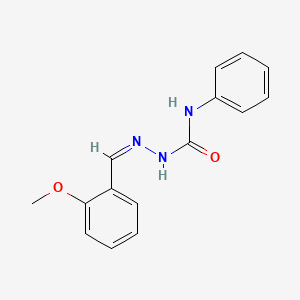
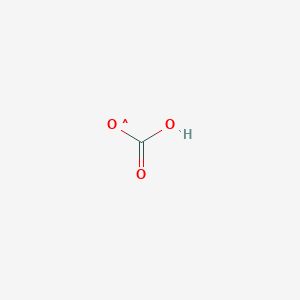
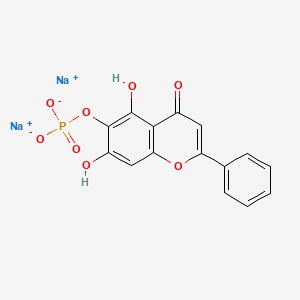
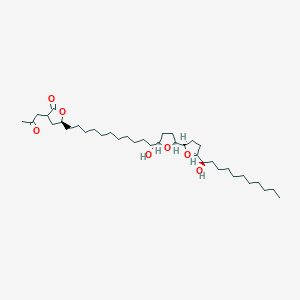
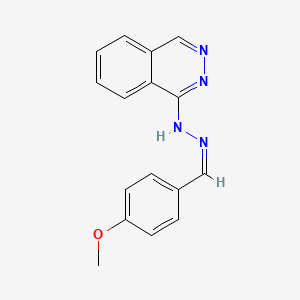
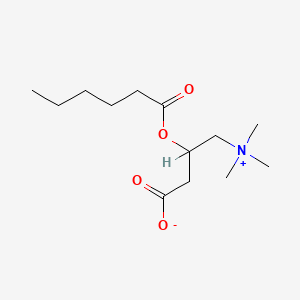
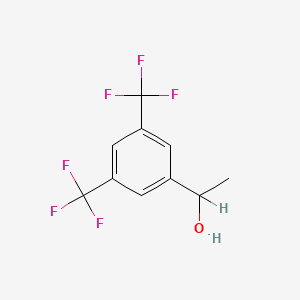
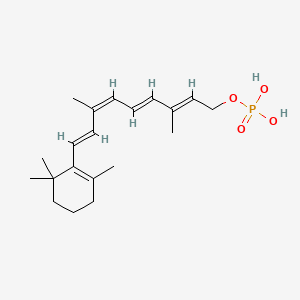
![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)
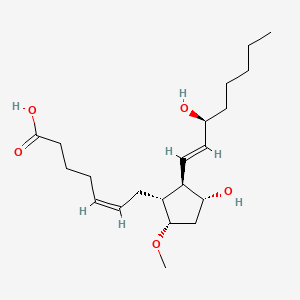
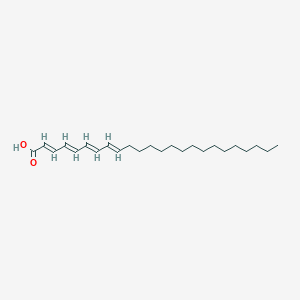
![[3-benzofuro[2,3-c][1]benzoxepin-12(6H)-ylidenepropyl]dimethylammonium hydrogen fumarate](/img/structure/B1232472.png)
